molecular formula C20H14N2O4 B325212 N-(4-benzoylphenyl)-3-nitrobenzamide

N-(4-benzoylphenyl)-3-nitrobenzamide

Cat. No.: B325212
M. Wt: 346.3 g/mol
InChI Key: PSHFOCPULCDJGA-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a benzoylphenyl group at the para position of the aniline moiety and a nitro substituent at the meta position of the benzamide ring. For instance, related compounds, such as N-(4-hydroxyphenyl)-3-nitrobenzamide, have been synthesized via nucleophilic substitution reactions involving amide derivatives and aryl halides, as demonstrated in the preparation of phthalazine derivatives . The nitro group is a critical functional moiety, often associated with electron-withdrawing effects that enhance reactivity in pharmacological contexts, such as enzyme inhibition or cytotoxicity .

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-(4-benzoylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C20H14N2O4/c23-19(14-5-2-1-3-6-14)15-9-11-17(12-10-15)21-20(24)16-7-4-8-18(13-16)22(25)26/h1-13H,(H,21,24)

InChI Key

PSHFOCPULCDJGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Benzoylphenyl)maleimide Derivatives

These derivatives, such as compound 20c (N-(4-benzoylphenyl)maleimide), exhibit potent cytotoxicity in cancer cell lines. In HG-3 cells, 20c demonstrated an IC50 of 0.71 µM, comparable to the phenylmaleimide derivative 20a (IC50 = 0.48 µM) . The benzoylphenyl group enhances target binding affinity, while the maleimide moiety contributes to irreversible enzyme inhibition. covalent binding).

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)

This indole carboxamide derivative (compound 3) significantly reduced plasma triglycerides (31% reduction at 15 mg/kg) and increased HDL cholesterol in Triton WR-1339-induced hyperlipidemic rats . The fluorine atom and indole ring improve metabolic stability and lipid solubility.

N-(4-Benzoylphenyl)pyrrole-2-carboxamide Derivatives

Recent studies highlight pyrrole-2-carboxamide derivatives (e.g., compound 3 and 5 ) as potent lipid-lowering agents. These compounds reduced total cholesterol by 28–35% and triglycerides by 30–40% in hyperlipidemic rats, with HDL cholesterol increases of 15–20% . The pyrrole ring facilitates π-π stacking interactions with lipid-regulating enzymes like PPAR-α, a mechanism less likely for nitro-substituted benzamides due to steric and electronic differences .

N-(3-Fluorophenyl)-3-nitrobenzamide

This analog shares the 3-nitrobenzamide core but replaces the 4-benzoylphenyl group with a 3-fluorophenyl moiety. The absence of the benzoylphenyl group likely reduces affinity for lipid metabolism targets compared to N-(4-benzoylphenyl)-3-nitrobenzamide.

Data Tables: Comparative Analysis of Key Compounds

Compound Structure Highlights Biological Activity Key Findings Reference
This compound Benzoylphenyl, 3-nitrobenzamide Hypothetical: Lipid modulation, cytotoxicity Limited direct data; inferred activity from analogs -
20c (N-(4-benzoylphenyl)maleimide) Maleimide, benzoylphenyl Cytotoxicity (HG-3 cells) IC50 = 0.71 µM
Compound 3 (Indole derivative) 5-Fluoroindole, benzoylphenyl Hypolipidemic 31% ↓ triglycerides, 18% ↑ HDL cholesterol
Pyrrole-2-carboxamide (3 ) Pyrrole ring, benzoylphenyl Hypolipidemic 35% ↓ total cholesterol, 40% ↓ triglycerides
N-(3-Fluorophenyl)-3-nitrobenzamide 3-Fluorophenyl, 3-nitrobenzamide Undisclosed Structural similarity to neuroactive agents

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